

Efficacy of Aminoguanidine in Diabetic Animal Models: A Comparative Guide

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Compound of Interest

Compound Name: Aminoguanidine

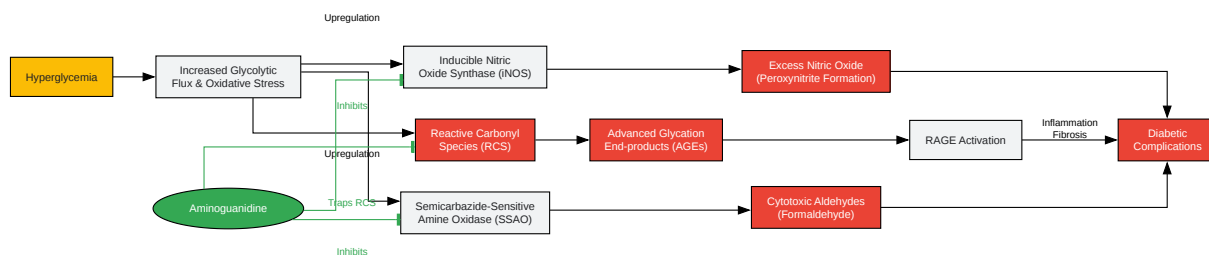
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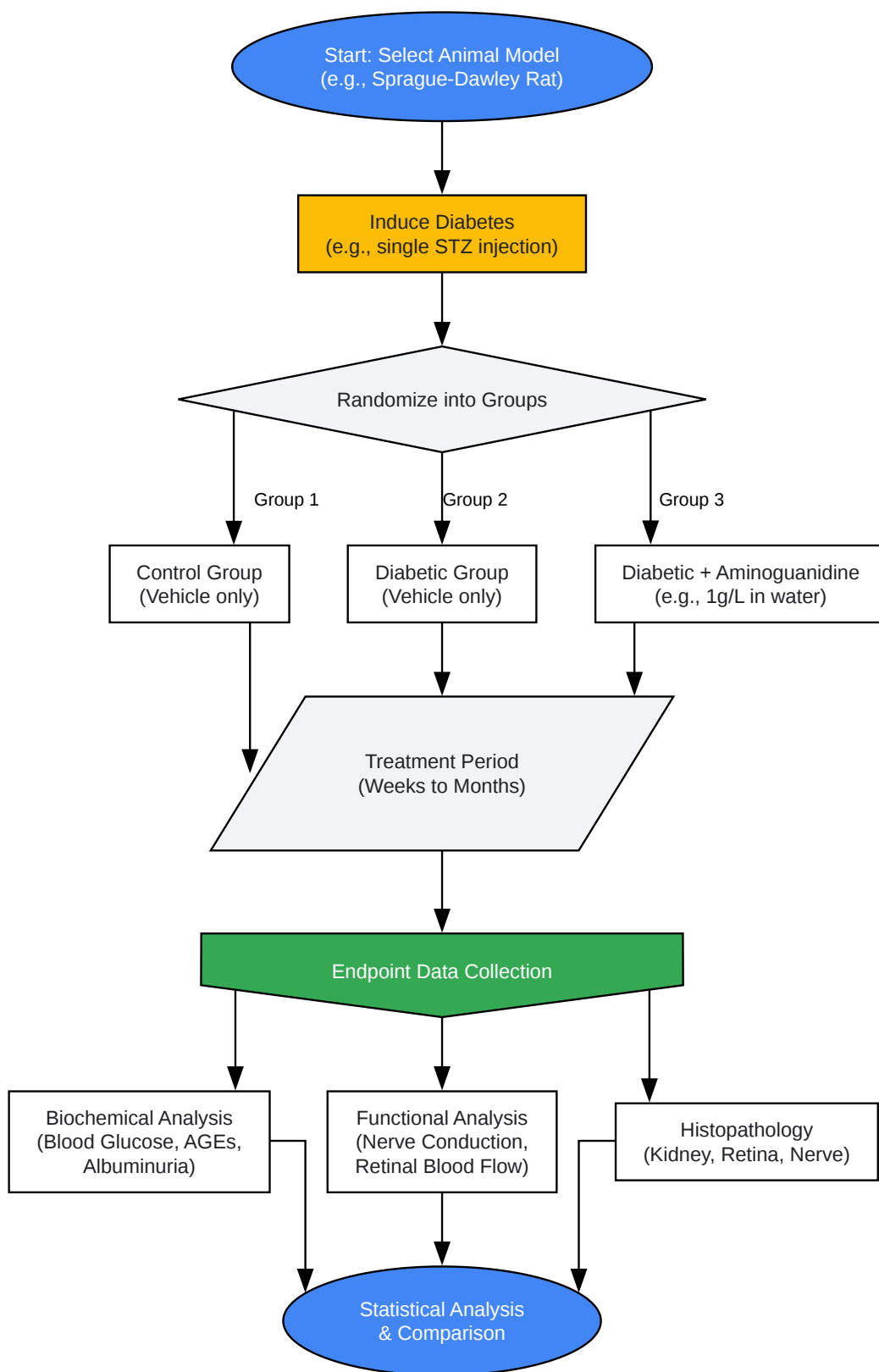
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Aminoguanidine, a small molecule inhibitor of advanced glycation end-product (AGE) formation, has been extensively studied for its potential to mitigate diabetic complications. Its efficacy has been evaluated across various animal models, targeting key pathologies including nephropathy, retinopathy, and neuropathy. This guide provides a comparative overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-faceted Approach

Aminoguanidine's primary mechanism is the trapping of reactive carbonyl species, such as methylglyoxal, which are precursors to AGEs.^[1] By preventing the formation of these cross-linking molecules, it helps to avert the cellular damage and dysfunction characteristic of diabetic complications.^{[2][3]} However, its therapeutic effects are not solely attributed to AGE inhibition. Evidence suggests **aminoguanidine** also acts as an inhibitor of inducible nitric oxide synthase (iNOS) and semicarbazide-sensitive amine oxidase (SSAO), contributing to its beneficial vascular and neuroprotective effects.^{[2][4][5][6]}





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